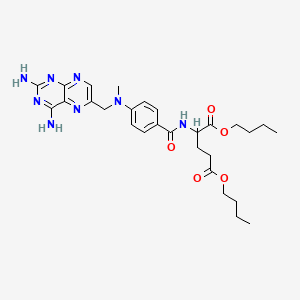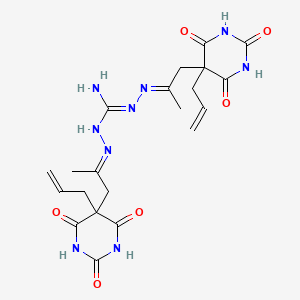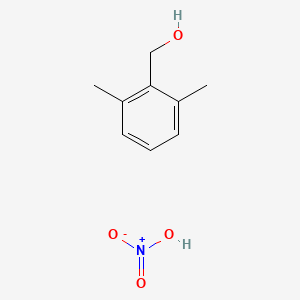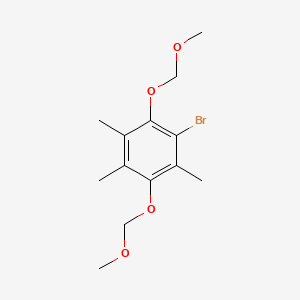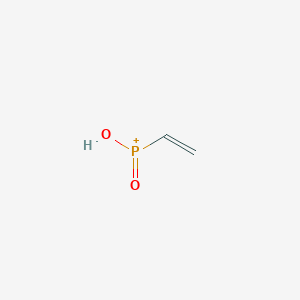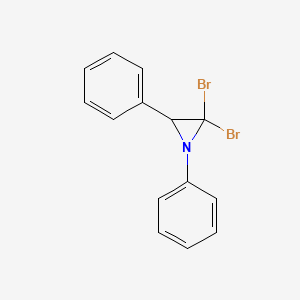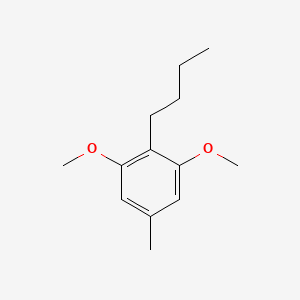
2-Butyl-1,3-dimethoxy-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-1,3-dimethoxy-5-methylbenzene is an organic compound with the molecular formula C13H20O2 It is a derivative of benzene, featuring two methoxy groups, a butyl group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1,3-dimethoxy-5-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene derivatives react with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from simpler benzene derivatives. The process includes:
Alkylation: Introduction of the butyl group via Friedel-Crafts alkylation.
Methoxylation: Introduction of methoxy groups using methanol and a strong acid catalyst.
Methylation: Addition of the methyl group through similar electrophilic substitution reactions.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1,3-dimethoxy-5-methylbenzene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of benzoquinones or carboxylic acids.
Reduction: Formation of alkanes or partially reduced aromatic compounds.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
2-Butyl-1,3-dimethoxy-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying electrophilic aromatic substitution reactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the production of specialty chemicals and as a precursor for more complex organic compounds.
Mechanism of Action
The mechanism of action of 2-Butyl-1,3-dimethoxy-5-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy groups activate the benzene ring towards electrophilic attack, facilitating the formation of various substituted products. The butyl and methyl groups influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: Lacks the butyl and methyl groups, making it less sterically hindered and more reactive.
2,3-Dimethoxytoluene: Similar structure but with different substitution patterns, affecting its reactivity and applications.
1,4-Dimethoxybenzene: Different substitution pattern, leading to distinct chemical properties and reactivity.
Uniqueness
2-Butyl-1,3-dimethoxy-5-methylbenzene is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. These effects influence its reactivity, making it a valuable compound for studying electrophilic aromatic substitution and for use in various synthetic applications.
Properties
CAS No. |
41395-20-4 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-butyl-1,3-dimethoxy-5-methylbenzene |
InChI |
InChI=1S/C13H20O2/c1-5-6-7-11-12(14-3)8-10(2)9-13(11)15-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
SRSJHOHVTWICQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=C(C=C1OC)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



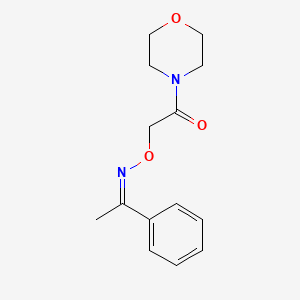

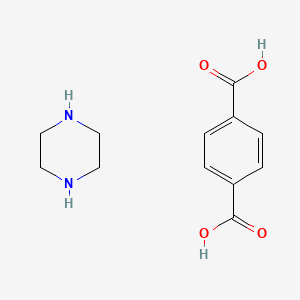

![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)
